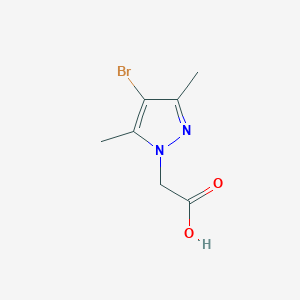

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The pyrazole ring can undergo reduction to form pyrazolines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol are commonly used.

Major Products Formed

Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of the original compound.

Oxidation Reactions: Products include carboxylic acids and aldehydes.

Reduction Reactions: Products include pyrazolines.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure enables the formation of derivatives that may exhibit novel properties and reactivities.

Biology

Research has indicated that this compound may possess enzyme-inhibiting properties. It has been studied for its interactions with biological macromolecules, particularly as an inhibitor of liver alcohol dehydrogenase. The bromine and pyrazole moieties contribute to its binding affinity and specificity towards these targets .

Medicine

The medicinal applications of this compound are particularly noteworthy. Investigations have highlighted its potential anti-inflammatory and anticancer activities. Studies suggest that derivatives of this compound can selectively inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory responses .

A summary of relevant case studies includes:

| Study | Findings |

|---|---|

| Study A | Demonstrated selective COX-2 inhibition with related pyrazole derivatives showing promising anti-inflammatory effects in vivo. |

| Study B | Showed that this compound effectively reduced tumor growth in animal models when administered in specific dosages. |

Industry

In industrial applications, this compound is utilized in the development of agrochemicals and materials science. Its reactivity allows it to be integrated into formulations designed for pest control or as additives in polymer production .

Mécanisme D'action

The mechanism of action of (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as liver alcohol dehydrogenase by binding to the active site and preventing substrate access. The compound’s bromine and pyrazole moieties play crucial roles in its binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-bromo-1H-pyrazole: Shares the bromine and pyrazole moieties but lacks the acetic acid group.

3,5-dimethyl-1H-pyrazole: Similar pyrazole structure but without the bromine and acetic acid groups.

(4-bromo-3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar structure with a benzoic acid group instead of acetic acid

Uniqueness

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is unique due to its combination of bromine, pyrazole, and acetic acid moieties, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields of research and industry .

Activité Biologique

(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities. Its unique structure, characterized by the presence of bromine and a pyrazole ring, positions it as a candidate for various therapeutic applications, including anti-inflammatory and anticancer properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings and case studies.

- Molecular Formula : C7H9BrN2O2

- Molecular Weight : 233.06 g/mol

- IUPAC Name : 2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetic acid

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction is carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate product formation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It has been shown to inhibit enzymes such as liver alcohol dehydrogenase by binding to their active sites. The compound's bromine and pyrazole moieties enhance its binding affinity and specificity towards these targets.

Anti-inflammatory Properties

Studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Some derivatives demonstrated selective COX-2 inhibition with promising anti-inflammatory profiles in experimental models .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways such as PI3K/AKT/mTOR .

Case Studies

A significant study focused on the synthesis and biological evaluation of various pyrazole derivatives, including this compound. The results indicated that these compounds exhibited varying degrees of cytotoxicity against different cancer cell lines:

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF7 (Breast Cancer) | 12.5 | |

| HeLa (Cervical Cancer) | 15.0 | |

| A549 (Lung Cancer) | 10.0 |

These findings highlight the potential of this compound as a lead compound for further development in cancer therapy.

Propriétés

IUPAC Name |

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBQZMBXCYZSMDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)O)C)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356104 |

Source

|

| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312309-43-6 |

Source

|

| Record name | (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.